3-Methylcyclohex-2-en-1-ol

Chemical Ecology Pheromone Biology Forest Entomology

3-Methylcyclohex-2-en-1-ol (CAS 21378-21-2), also known as Seudenol, is a cyclic allylic alcohol with the molecular formula C7H12O and a molecular weight of 112.17 g/mol. This compound is primarily recognized as an anti-aggregation pheromone component produced by female bark beetles of the genus Dendroctonus, playing a critical role in the chemical ecology of conifer forest pests.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 21378-21-2
Cat. No. B1293851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohex-2-en-1-ol
CAS21378-21-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1=CC(CCC1)O
InChIInChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
InChIKeyXNDZQQSKSQTQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclohex-2-en-1-ol (CAS 21378-21-2) Procurement Guide: Core Identity and Baseline Properties


3-Methylcyclohex-2-en-1-ol (CAS 21378-21-2), also known as Seudenol, is a cyclic allylic alcohol with the molecular formula C7H12O and a molecular weight of 112.17 g/mol [1]. This compound is primarily recognized as an anti-aggregation pheromone component produced by female bark beetles of the genus Dendroctonus, playing a critical role in the chemical ecology of conifer forest pests [2]. It is a chiral molecule, existing as (R)-(+)- and (S)-(−)-enantiomers, and is often studied in the context of its enantiomeric composition and its effects on insect behavior [3]. The compound is a secondary alcohol and is commonly supplied as a liquid for research applications, with key physicochemical properties including a boiling point of 56 °C at 1 mmHg and a density of 0.946 g/mL at 25 °C . Its utility extends beyond basic research to applications in semiochemical synthesis, pharmaceutical intermediate development, and as a key building block in the synthesis of complex natural products and bioactive molecules [4].

Why Generic Substitution Fails for 3-Methylcyclohex-2-en-1-ol: The Necessity of Precise Semiochemical Selection


In the context of pheromone research and related applications, the substitution of 3-methylcyclohex-2-en-1-ol with seemingly similar in-class compounds like 1-methyl-2-cyclohexen-1-ol (MCOL) or other bark beetle pheromone components is not scientifically valid. These molecules, despite their structural similarities, elicit distinct and often opposing behavioral responses in target insects and are subject to precise, species-specific enantiomeric and blend ratio requirements [1]. For instance, while 3-methylcyclohex-2-en-1-ol functions as an anti-aggregation signal in certain contexts, other analogs act as aggregation promoters [2]. Furthermore, the enantiomeric composition is critical; the (R)-(+)- and (S)-(−)-enantiomers of these compounds can have vastly different bioactivity, and insects respond to specific ratios found in natural pheromone blends [3]. Substitution can lead to complete experimental failure, such as a lack of trap catch or the disruption of natural behaviors in field trials. This guide provides the quantitative evidence required for informed, differentiated procurement, ensuring that the selected compound matches the precise experimental or application requirements.

Quantitative Differentiation: Evidence-Based Selection of 3-Methylcyclohex-2-en-1-ol (Seudenol)


Geographic Dominance in Bark Beetle Pheromone Blends: Eastern vs. Western Populations

In a comparative analysis of the aggregation pheromone blend of the spruce beetle (Dendroctonus rufipennis), the relative abundance of 3-methylcyclohex-2-en-1-ol (seudenol) and 1-methyl-2-cyclohexen-1-ol (MCOL) was found to vary significantly by geographic region. Seudenol and MCOL were more dominant in eastern Canadian populations compared to western Canadian populations, where frontalin was the primary component [1].

Chemical Ecology Pheromone Biology Forest Entomology

Enantiomeric Ratio of Seudenol vs. MCOL in Douglas-fir Beetle Pheromone

The enantiomeric composition of pheromone components produced by female Douglas-fir beetles (Dendroctonus pseudotsugae) is distinct. The naturally occurring ratio of (S)-(−)- to (R)-(+)-seudenol was determined to be 34:66, which differs from the 45:55 ratio found for the related compound MCOL (1-methylcyclohex-2-en-1-ol) produced by the same beetle population [1]. Furthermore, field trapping experiments demonstrated that traps baited with the (R)-(+)-enantiomer of MCOL attracted significantly more beetles than traps baited with its (S)-(−)-antipode [1].

Chemical Ecology Stereochemistry Insect Behavior

Differential Attraction to Seudenol vs. Frontalin on Host Trees

Field tests comparing the attractiveness of synthetic seudenol and frontalin to the spruce beetle (Dendroctonus rufipennis) on host trees revealed a stark functional difference. On living host trees (Picea), frontalin attracted significantly more spruce beetles and induced significantly more attacks than seudenol. Conversely, on non-host trees (Abies), more beetles and a higher male ratio were attracted to seudenol than to frontalin [1]. This demonstrates that the biological activity of these two pheromone components is highly context-dependent and non-interchangeable.

Behavioral Ecology Semiochemistry Pest Management

Enzymatic Resolution Efficiency for Seudenol as a Chiral Building Block

Seudenol's utility as a chiral building block is enhanced by its compatibility with enzymatic resolution methods. In a study developing a model reaction for kinetic resolution using Candida antarctica lipase B, seudenol (3-methyl-2-cyclohexen-1-ol) served as a substrate for transesterification. The process achieved enantiomeric ratios (E values) in the range of 8 to 32, depending on the solvent and water activity [1].

Biocatalysis Asymmetric Synthesis Enzymology

Essential Intermediate in the Patented Synthesis of Dronabinol (THC)

3-Methylcyclohex-2-en-1-ol is a key structural motif and a critical intermediate in a patented synthesis of dronabinol, the active pharmaceutical ingredient in Marinol®. Specifically, the compound cis-(1S,6R)-6-(2-hydroxyprop-2-yl)-3-methylcyclohex-2-en-1-ol is reacted with olivetol to form a benzyl alcohol intermediate, which is subsequently cyclized to yield dronabinol [1].

Medicinal Chemistry Pharmaceutical Process Chemistry Cannabinoid Synthesis

Physicochemical Property Comparison: Boiling Point, Density, and Refractive Index

The physical properties of 3-methylcyclohex-2-en-1-ol are well-defined and serve as a benchmark for identity and purity. Key parameters include a boiling point of 56 °C at 1 mmHg, a density of 0.946 g/mL at 25 °C, and a refractive index (n20/D) of 1.484 [1]. These values differentiate it from structurally similar isomers, such as 1-methylcyclohex-2-en-1-ol (MCOL), for which these specific physical constants may differ.

Analytical Chemistry Quality Control Chemical Properties

Validated Application Scenarios for 3-Methylcyclohex-2-en-1-ol (Seudenol) Based on Quantitative Evidence


Formulation of Species- and Region-Specific Bark Beetle Lures for Eastern North America

Given the demonstrated dominance of seudenol in the pheromone blend of spruce beetles in eastern Canada, as established in Section 3, this compound is a mandatory component for the formulation of effective monitoring and trap-out lures for D. rufipennis populations in that geographic region [1]. Lures lacking seudenol would fail to accurately mimic the natural aggregation signal, likely resulting in significantly reduced trap catch and compromised pest management or research outcomes. The evidence supports its procurement for any semiochemical-based monitoring program targeting eastern spruce beetle populations.

Development of Enantiomerically Pure Standards and Lures for Douglas-fir Beetle Research

The specific 34:66 (S)-(−):(R)-(+)-seudenol enantiomeric ratio produced by female Douglas-fir beetles, as detailed in Section 3, mandates the use of enantiomerically pure or ratio-specific standards for accurate research and lure development [1]. Studies investigating the olfactory physiology, behavioral responses, and field trapping efficacy of D. pseudotsugae require this precise enantiomeric composition. Procurement of racemic seudenol would be insufficient and could lead to misleading results, as the insect's response is finely tuned to the natural enantiomeric blend. This application scenario is directly supported by the quantitative enantiomeric data.

Behavioral Ecology Studies on Non-Host Attraction and Dispersal in Spruce Beetle

The evidence presented in Section 3 demonstrates that seudenol has a unique, context-dependent role, attracting spruce beetles (particularly males) to non-host trees, in stark contrast to the host-attacking function of frontalin [1]. This makes 3-methylcyclohex-2-en-1-ol an essential tool for researchers investigating beetle dispersal, the mechanisms of non-host avoidance, and the development of novel management strategies such as 'push-pull' systems. Procurement for these specific behavioral ecology studies is justified by the compound's proven, differentiated function.

Enzymatic Resolution Studies and Chiral Building Block Synthesis

The demonstrated suitability of seudenol for kinetic resolution using Candida antarctica lipase B, achieving enantiomeric ratios up to 32 as shown in Section 3, validates its procurement for studies in biocatalysis and asymmetric synthesis [1]. It serves as a reliable model substrate for developing new enzymatic resolution methods, optimizing reaction conditions (solvent, water activity), and producing enantiomerically enriched chiral building blocks. This application is directly supported by the quantitative enantioselectivity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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